molecular formula C19H26N2O2 B11160980 4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one

4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one

Cat. No.: B11160980
M. Wt: 314.4 g/mol
InChI Key: HDWABUGRVVXLJT-UHFFFAOYSA-N
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Description

4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azepane-1-carbonyl Group: This step involves the reaction of the pyrrolidinone intermediate with azepane-1-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Ethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidine-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one
  • 4-(Morpholine-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one
  • 4-(Pyrrolidine-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one

Uniqueness

4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one is unique due to the presence of the azepane ring, which may confer specific steric and electronic properties, potentially leading to distinct biological activities and applications compared to its analogs.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

4-(azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C19H26N2O2/c1-2-15-7-9-17(10-8-15)21-14-16(13-18(21)22)19(23)20-11-5-3-4-6-12-20/h7-10,16H,2-6,11-14H2,1H3

InChI Key

HDWABUGRVVXLJT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCCC3

solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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